(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydro-benzo[b]azepin-2-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Cyclization: The precursor undergoes cyclization to form the benzo[b]azepine core. This step often involves the use of strong acids or bases as catalysts.
Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as:
Catalytic Hydrogenation: To achieve the reduction of intermediates.
Automated Synthesis: Utilizing robotic systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, and amines for amination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzyme activity.
Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites.
Pathways Involved: The exact pathways depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The enantiomer of the compound, with different stereochemistry.
3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: Without the (S)-configuration, showing different biological activity.
Uniqueness
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers or other similar compounds.
Properties
IUPAC Name |
(3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCDKXXFTYREG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2CC[C@@H](C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.